molecular formula C9H19NO2 B2560566 2-(3,3-Dimethoxycyclopentyl)ethanamine CAS No. 2243503-73-1

2-(3,3-Dimethoxycyclopentyl)ethanamine

Cat. No.: B2560566
CAS No.: 2243503-73-1
M. Wt: 173.256
InChI Key: RVOSUINZVCNOOI-UHFFFAOYSA-N
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Description

2-(3,3-Dimethoxycyclopentyl)ethanamine is an organic compound with the molecular formula C9H19NO2 It features a cyclopentyl ring substituted with two methoxy groups and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethoxycyclopentyl)ethanamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Dimethoxycyclopentyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups on the cyclopentyl ring or the ethanamine side chain.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for 2-(3,3-Dimethoxycyclopentyl)ethanamine is not well-documented. as an amine, it likely interacts with biological targets through hydrogen bonding and electrostatic interactions. The methoxy groups may enhance its lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

    2-(3,3-Dimethoxycyclopentyl)ethanol: Similar structure but with a hydroxyl group instead of an amine.

    3,3-Dimethoxycyclopentanone: Lacks the ethanamine side chain but shares the cyclopentyl ring with methoxy groups.

    2-(3,3-Dimethoxycyclopentyl)acetic acid: Features a carboxylic acid group instead of an amine.

Uniqueness: 2-(3,3-Dimethoxycyclopentyl)ethanamine is unique due to its combination of a cyclopentyl ring with methoxy substituents and an ethanamine side chain. This structure imparts distinct physicochemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(3,3-dimethoxycyclopentyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-11-9(12-2)5-3-8(7-9)4-6-10/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOSUINZVCNOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(C1)CCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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